

Spectral Analysis of Pentadecan-8-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Pentadecan-8-amine

CAS No.: 18618-64-9

Cat. No.: B176425

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Introduction

Pentadecan-8-amine (C₁₅H₃₃N) is a long-chain aliphatic primary amine with the amino group located centrally on a fifteen-carbon backbone.[1][2] This structure imparts specific physicochemical properties relevant in fields such as organic synthesis, materials science, and drug development, where it may serve as a key intermediate or a modifying agent.[3][4] Accurate structural elucidation and purity assessment are paramount for its application, necessitating a multi-faceted analytical approach. This in-depth technical guide provides a comprehensive analysis of **Pentadecan-8-amine** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a mere presentation of data, offering insights into the causality behind experimental choices and interpretation strategies, grounded in fundamental principles of spectroscopy. The protocols and interpretations provided herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals engaged in the characterization of long-chain aliphatic amines.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is the foundation for interpreting spectral data. **Pentadecan-8-amine** possesses a plane of symmetry through the C8 carbon, which simplifies its NMR spectra.

Caption: Molecular structure of **Pentadecan-8-amine**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **Pentadecan-8-amine**, both ^1H and ^{13}C NMR will provide a detailed map of the carbon and proton environments.

^1H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ^1H NMR spectrum of **Pentadecan-8-amine** is expected to be relatively simple due to the molecule's symmetry. Protons on carbons equidistant from the central C8 carbon are chemically equivalent. The key signals to identify are the methine proton at C8, the amine protons, the long chain of methylene protons, and the terminal methyl protons. The amine protons often appear as a broad signal and their chemical shift can be concentration-dependent.[5] Their identity can be confirmed by a D_2O exchange experiment, where the signal disappears.[6]

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Atom Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H1, H15 (CH_3)	~ 0.88	Triplet	6H	~ 7.0
H2-H7, H9-H14 (CH_2)	~ 1.25 - 1.40	Multiplet	24H	-
H8 (CH)	~ 2.70 - 2.90	Multiplet	1H	-
NH_2	~ 1.10 (broad)	Singlet	2H	-

Interpretation:

- Terminal Methyls (H1, H15): A characteristic triplet around 0.88 ppm arises from the six protons of the two terminal methyl groups, each split by the adjacent two methylene protons.
- Methylene Chain (H2-H7, H9-H14): The 24 protons of the methylene groups will overlap, creating a large, complex multiplet in the 1.25 - 1.40 ppm region, typical for long alkyl chains.
- Methine Proton (H8): The single proton on the carbon bearing the amine group (C8) is deshielded by the electron-withdrawing nitrogen atom and is expected to appear as a multiplet between 2.70 and 2.90 ppm.^[5]
- Amine Protons (NH₂): The two amine protons typically give a broad singlet due to quadrupole broadening and exchange. Its position can vary, but is expected around 1.10 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The symmetry of **Pentadecan-8-amine** is most evident in its proton-decoupled ¹³C NMR spectrum, where only eight distinct signals are expected for the fifteen carbon atoms. The chemical shifts are influenced by the proximity to the electronegative nitrogen atom. Carbons closer to the amine group will be more deshielded and appear further downfield.^[5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Atom Position	Predicted Chemical Shift (δ , ppm)
C8	~ 50-55
C7, C9	~ 33-38
C6, C10	~ 25-30
C5, C11	~ 29-32
C4, C12	~ 29-32
C3, C13	~ 31-34
C2, C14	~ 22-25
C1, C15	~ 14

Interpretation:

- C8: The carbon directly attached to the nitrogen atom will be the most downfield of the aliphatic carbons, appearing in the 50-55 ppm range.
- C1, C15: The terminal methyl carbons will be the most upfield, with a characteristic signal around 14 ppm.
- Alkyl Chain (C2-C7, C9-C14): The remaining methylene carbons will appear in the typical aliphatic region of 22-38 ppm. The slight variations in their chemical shifts can sometimes be resolved, with carbons closer to the amine group (C7, C9) being more downfield than those further away.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **Pentadecan-8-amine** in approximately 0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.

- Spectral Width: 0-15 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-32 scans.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups. For **Pentadecan-8-amine**, the most informative regions of the IR spectrum are the N-H stretching and bending vibrations, and the C-H stretching vibrations of the long alkyl chain. As a primary amine, it is expected to show two distinct N-H stretching bands.^[6]^[7]
^[8]

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
~3380 and ~3300	Medium	N-H Asymmetric & Symmetric Stretch	Primary Amine (NH ₂)
~2955, ~2920, ~2850	Strong	C-H Asymmetric & Symmetric Stretch	Alkyl CH ₃ & CH ₂
~1620 - 1560	Medium	N-H Scissoring (Bend)	Primary Amine (NH ₂)
~1465	Medium	-CH ₂ - Scissoring (Bend)	Alkyl Chain
~1250 - 1020	Medium-Weak	C-N Stretch	Aliphatic Amine
~910 - 665	Broad, Weak	N-H Wag	Primary Amine (NH ₂)

Interpretation:

- **N-H Stretching:** The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is a definitive characteristic of a primary amine (R-NH₂).^[9] This arises from the symmetric and asymmetric stretching modes of the N-H bonds.^[8]
- **C-H Stretching:** Strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the long alkyl chain.
- **N-H Bending:** A medium intensity band in the 1560-1620 cm⁻¹ region corresponds to the N-H scissoring vibration, further confirming the primary amine group.^[7]
- **C-N Stretching:** The C-N stretch for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range.^[7]

Experimental Protocol for IR Spectroscopy (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
- **Background Scan:** Acquire a background spectrum of the empty ATR crystal.

- Sample Application: Place a small drop of liquid **Pentadecan-8-amine** or a small amount of solid sample onto the center of the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For aliphatic amines, the molecular ion peak is often observed, and its mass will be an odd number according to the Nitrogen Rule.^{[9][10]} The most characteristic fragmentation pathway for amines is α -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.^{[6][11]}

Predicted Mass Spectrometry Data:

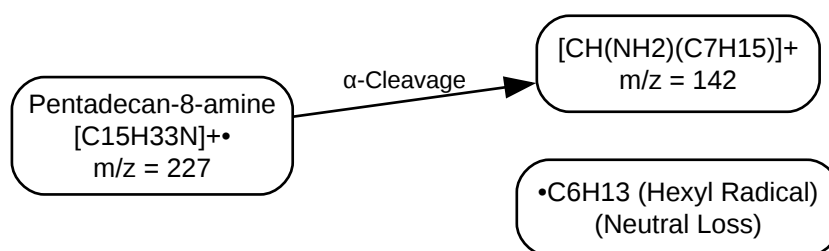
m/z	Relative Intensity	Proposed Fragment Ion
227	Low	[C ₁₅ H ₃₃ N] ⁺ (Molecular Ion)
142	High	[CH(NH ₂)(C ₇ H ₁₅)] ⁺ from loss of C ₆ H ₁₃ radical
30	High	[CH ₂ NH ₂] ⁺ (often a base peak for primary amines)

Interpretation:

- Molecular Ion (M⁺): **Pentadecan-8-amine** has a molecular weight of 227.44 g/mol.^[1] The molecular ion peak is expected at m/z 227. Its intensity may be low for long-chain amines. The odd nominal mass is consistent with the presence of a single nitrogen atom (Nitrogen Rule).^[10]
- α -Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom. In **Pentadecan-8-amine**, the bonds C7-C8 and C8-C9 are equivalent in this

regard. Cleavage of the C7-C6 bond (or C9-C10) would result in the loss of a hexyl radical ($\bullet\text{C}_6\text{H}_{13}$), leading to a stable, resonance-stabilized iminium ion at m/z 142. This is expected to be a major peak.

- **Base Peak:** For many primary amines, a characteristic peak at m/z 30, corresponding to $[\text{CH}_2=\text{NH}_2]^+$, is often the base peak. While this fragment is less directly formed from the symmetrical **Pentadecan-8-amine** compared to a terminal amine like 1-pentadecylamine, it can arise from rearrangements and is a key indicator of a primary amine moiety.[12]



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Caption: Primary α -cleavage fragmentation of **Pentadecan-8-amine**.

Experimental Protocol for GC-MS

- **Sample Preparation:** Prepare a dilute solution of **Pentadecan-8-amine** (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - **Carrier Gas:** Helium at a constant flow of 1 mL/min.
- **MS Conditions:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 25 to 350.
- Source Temperature: 230 °C.
- Data Analysis: Identify the chromatographic peak corresponding to **Pentadecan-8-amine**. Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern. Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

Conclusion

The comprehensive spectral analysis of **Pentadecan-8-amine** through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and structural verification. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to eight distinct signals in the ^{13}C NMR. IR spectroscopy offers rapid confirmation of the primary amine functional group through its characteristic N-H stretching and bending vibrations. Mass spectrometry confirms the molecular weight via the molecular ion peak and reveals a predictable fragmentation pattern dominated by α -cleavage. By integrating the data from these three powerful analytical techniques and following the detailed protocols, researchers can ensure the identity and purity of **Pentadecan-8-amine** for its intended applications.

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